1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
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Overview
Description
1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
The synthesis of 1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one typically involves the reaction of 4-bromo-1H-pyrazole with a pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .
Chemical Reactions Analysis
1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: A precursor in the synthesis of the target compound, known for its reactivity in various chemical reactions.
Pyridine Derivatives: Compounds containing the pyridine ring, which are widely used in medicinal chemistry and materials science.
Imidazole Derivatives: Compounds with a similar heterocyclic structure, known for their broad range of biological activities.
Properties
Molecular Formula |
C10H8BrN3O |
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Molecular Weight |
266.09 g/mol |
IUPAC Name |
1-[5-(4-bromopyrazol-1-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C10H8BrN3O/c1-7(15)10-3-2-9(5-12-10)14-6-8(11)4-13-14/h2-6H,1H3 |
InChI Key |
TWXBHEWUXXCFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)N2C=C(C=N2)Br |
Origin of Product |
United States |
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